molecular formula C14H20F3N3O3S B2924072 1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705037-57-5

1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2924072
CAS No.: 1705037-57-5
M. Wt: 367.39
InChI Key: GHKAOUSYDWWZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C14H20F3N3O3S and its molecular weight is 367.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that compounds bearing the 1,3,4-oxadiazole moiety exhibit significant biological activities. Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole derivatives, demonstrating their potential in inhibiting the butyrylcholinesterase enzyme, which is crucial for understanding neurodegenerative diseases such as Alzheimer's. These compounds were also subjected to molecular docking studies to assess their affinity towards human BChE protein, highlighting the importance of specific amino acid residues in ligand stabilization within the binding site (Khalid et al., 2016).

Antimicrobial Applications

Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were tested against various Gram-negative and Gram-positive bacteria. The synthesized compounds exhibited moderate to significant antibacterial activity, indicating their potential as antimicrobial agents (Khalid et al., 2016).

Anticancer Potential

The search for novel anticancer agents has also led to the exploration of 1,3,4-oxadiazole derivatives. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study identified compounds with low IC50 values, indicating strong anticancer activity relative to doxorubicin, a standard reference drug. These findings suggest the promise of these compounds as potential anticancer agents, though further in vivo studies are needed to ascertain their therapeutic usefulness (Rehman et al., 2018).

Mechanistic Insights and Structural Analysis

Studies have also delved into the mechanistic aspects and structural analysis of these compounds. For instance, the identification of gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, an antitumor agent, was explored to understand its metabolic processes and potential route of administration. This research underscores the importance of studying the metabolic profiles of such compounds to better understand their biological effects and therapeutic potential (Wang et al., 2014).

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKAOUSYDWWZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.